molecular formula C21H24N4O4S B11237434 N-[4-(acetylamino)phenyl]-4-butyl-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide

N-[4-(acetylamino)phenyl]-4-butyl-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide

Cat. No.: B11237434
M. Wt: 428.5 g/mol
InChI Key: PYVWKQIORUMVAI-UHFFFAOYSA-N
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Description

N-(4-ACETAMIDOPHENYL)-4-BUTYL-3-METHYL-4H-1,2,4-BENZOTHIADIAZINE-7-CARBOXAMIDE 1,1-DIOXIDE is a complex organic compound that belongs to the class of benzothiadiazine derivatives. This compound is known for its potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. Its unique structure, which includes an acetamidophenyl group, a butyl chain, and a benzothiadiazine ring, contributes to its diverse chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ACETAMIDOPHENYL)-4-BUTYL-3-METHYL-4H-1,2,4-BENZOTHIADIAZINE-7-CARBOXAMIDE 1,1-DIOXIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzothiadiazine Ring: The benzothiadiazine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. This step often involves the use of reagents such as sulfur and nitrogen sources.

    Introduction of the Acetamidophenyl Group: The acetamidophenyl group can be introduced through a coupling reaction with an appropriate acetamidophenyl derivative. This step may require the use of coupling agents such as EDCI or DCC.

    Addition of the Butyl Chain: The butyl chain can be added through alkylation reactions using butyl halides or butyl Grignard reagents.

    Final Assembly and Purification: The final compound is assembled through a series of condensation and purification steps, including recrystallization and chromatography.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-ACETAMIDOPHENYL)-4-BUTYL-3-METHYL-4H-1,2,4-BENZOTHIADIAZINE-7-CARBOXAMIDE 1,1-DIOXIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups on the benzothiadiazine ring or the acetamidophenyl group are replaced with other groups. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Coupling Agents: EDCI, DCC

    Alkylating Agents: Butyl halides, butyl Grignard reagents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, hydrogenated forms of the compound.

Scientific Research Applications

N-(4-ACETAMIDOPHENYL)-4-BUTYL-3-METHYL-4H-1,2,4-BENZOTHIADIAZINE-7-CARBOXAMIDE 1,1-DIOXIDE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer activities. It may serve as a lead compound for the development of new drugs.

    Industry: In industrial applications, the compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-ACETAMIDOPHENYL)-4-BUTYL-3-METHYL-4H-1,2,4-BENZOTHIADIAZINE-7-CARBOXAMIDE 1,1-DIOXIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: The compound may inhibit the activity of specific enzymes involved in disease pathways, leading to therapeutic effects.

    Receptor Binding: The compound may bind to specific receptors on the surface of cells, modulating cellular signaling pathways.

    Gene Expression: The compound may influence gene expression by interacting with transcription factors or other regulatory proteins.

Comparison with Similar Compounds

N-(4-ACETAMIDOPHENYL)-4-BUTYL-3-METHYL-4H-1,2,4-BENZOTHIADIAZINE-7-CARBOXAMIDE 1,1-DIOXIDE can be compared with other similar compounds, such as:

    Acetaminophen Derivatives: Compounds like acetaminophen (paracetamol) share structural similarities but differ in their pharmacological properties.

    Benzothiadiazine Derivatives: Other benzothiadiazine derivatives may have different substituents, leading to variations in their chemical and biological activities.

    Sulfonamide Derivatives: Compounds containing sulfonamide groups may exhibit similar chemical reactivity but differ in their therapeutic applications.

The uniqueness of N-(4-ACETAMIDOPHENYL)-4-BUTYL-3-METHYL-4H-1,2,4-BENZOTHIADIAZINE-7-CARBOXAMIDE 1,1-DIOXIDE lies in its specific combination of functional groups, which contribute to its diverse range of applications and potential therapeutic effects.

Properties

Molecular Formula

C21H24N4O4S

Molecular Weight

428.5 g/mol

IUPAC Name

N-(4-acetamidophenyl)-4-butyl-3-methyl-1,1-dioxo-1λ6,2,4-benzothiadiazine-7-carboxamide

InChI

InChI=1S/C21H24N4O4S/c1-4-5-12-25-14(2)24-30(28,29)20-13-16(6-11-19(20)25)21(27)23-18-9-7-17(8-10-18)22-15(3)26/h6-11,13H,4-5,12H2,1-3H3,(H,22,26)(H,23,27)

InChI Key

PYVWKQIORUMVAI-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=NS(=O)(=O)C2=C1C=CC(=C2)C(=O)NC3=CC=C(C=C3)NC(=O)C)C

Origin of Product

United States

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